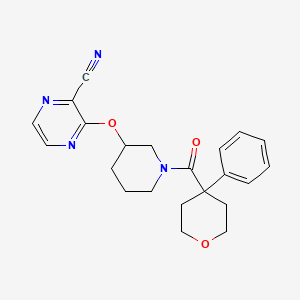

3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c23-15-19-20(25-11-10-24-19)29-18-7-4-12-26(16-18)21(27)22(8-13-28-14-9-22)17-5-2-1-3-6-17/h1-3,5-6,10-11,18H,4,7-9,12-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOMHAKLNQKILB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3)OC4=NC=CN=C4C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the tetrahydropyran ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.

Attachment of the phenyl group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

Formation of the piperidine ring: The piperidine ring is synthesized through a series of nucleophilic substitution reactions.

Coupling with pyrazine-2-carbonitrile: The final step involves the coupling of the piperidine derivative with pyrazine-2-carbonitrile under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and thereby exerting its effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural variations among analogs:

Functional Group Analysis

- Pyrazine vs. Pyrazole Cores : While the target compound and fipronil both contain carbonitrile groups, the pyrazine core (target) offers two nitrogen atoms for hydrogen bonding, whereas pyrazole (fipronil) provides a single nitrogen. This difference may influence target selectivity .

- Carbonyl Substituents : The phenyltetrahydro-2H-pyran group in the target compound is bulkier and more lipophilic than the methylthiazole () or pyrrole-acetyl () groups in analogs. This could enhance membrane permeability but reduce solubility .

- Nitrile Group : Present in all compounds listed, the nitrile may act as a hydrogen-bond acceptor or participate in covalent interactions, as seen in fipronil’s insecticidal activity .

Biological Activity

The compound 3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and possible therapeutic applications based on available research findings.

Structure and Composition

- Molecular Formula : C23H25N3O3

- Molecular Weight : 391.471 g/mol

- IUPAC Name : 2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Density | Not Available |

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes in the body. Research indicates that it may act as an inhibitor of certain protein interactions, which could have implications in cancer therapy and other diseases.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to 3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can effectively inhibit the PD-L1 protein, which is crucial in immune checkpoint regulation. For instance, compounds in the same chemical class showed significant binding affinities and could disrupt PD-1/PD-L1 interactions, essential for cancer immunotherapy .

Case Studies

- Inhibition of PD-L1 : A study compared a series of synthesized analogs with known PD-L1 antagonists. The results indicated that these compounds could achieve low nanomolar concentrations for effective inhibition, suggesting potential use in therapies targeting immune evasion by tumors .

- ALK5 Inhibition : Another related study focused on tetrahydro-pyran derivatives as ALK5 inhibitors. These compounds demonstrated promising antitumor activity in xenograft models, highlighting the therapeutic potential of similar structural frameworks .

Pharmacokinetic Properties

The pharmacokinetic profile of compounds related to 3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has shown favorable absorption and distribution characteristics. These properties are essential for developing effective therapeutic agents.

Research Findings Summary

The following table summarizes key findings from various studies related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.